molecular formula C14H24ClN5O B017367 erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride CAS No. 58337-38-5

erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

Cat. No.: B017367
CAS No.: 58337-38-5
M. Wt: 313.82 g/mol
InChI Key: VVDXNJRUNJMYOZ-VZXYPILPSA-N
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Description

Adenosine Deaminase Inhibitor is any substance that inhibits adenosine deaminase, an enzyme involved with the degradation of adenine in purine metabolism and that acts as a positive regulator of T-cell coactivation.

Scientific Research Applications

  • Metabolism and Disposition Studies : It is used for studying the metabolism and disposition of radioactive substances in monkeys (McConnell, el Dareer, & Hill, 1980).

  • Synthesis of Adenosine Deaminase Inhibitors : This compound is involved in the synthesis of adenosine deaminase inhibitors, which are significant in medicinal chemistry (Cristalli et al., 1991).

  • Insights into Enzyme Binding : A variation, Erythro-1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine, provides insights into the relative geometry of enzyme binding in adenosine deaminase (Woo & Baker, 1982).

  • Enhancing Antiviral Potency : It enhances the antiviral potency of 9-beta-D-arabinofuranosyladenine, especially in the treatment of systemic herpesvirus infections in mice (Shannon et al., 1980).

  • Neurological Research : The compound inhibits fast axonal transport in vitro in frog sciatic nerves, suggesting implications for neurological studies (Ekstrom & Kanje, 1984).

  • Inhibition of Herpes Simplex Virus Replication : It significantly inhibits herpes simplex virus replication, demonstrating its potential in antiviral research (North & Cohen, 1978).

  • ADA Inhibition Potencies : It's a potential adenosine deaminase inhibitor with high potencies in various contexts (Vargeese et al., 1994).

  • Decreasing Intestinal Permeability and Sepsis Protection : The compound decreases intestinal permeability and has protective effects against experimental sepsis (Kayhan et al., 2008).

  • Kinetic Studies of ADA Inhibition : It shows a specific kinetic constant as an adenosine deaminase inhibitor, which is crucial for understanding its efficacy (Cristalli et al., 1994).

  • Medical Applications of Bioactive Amino Alcohols : As a bioactive amino alcohol, it has potential medical applications (Sharma & Chattopadhyay, 1999).

  • Pharmacokinetics in Mice : It inhibits adenosine deaminase and influences ATP conversion in mice (Lambe & Nelson, 1982).

  • Impact on Human T-Cell Rosette Formation : This compound inhibits human T-cell rosette formation, which is significant in immunological responses (Lum et al., 1978).

  • Inhibition of HIV-1 Production : It inhibits HIV-1 production in vitro, showing potential for HIV research (Sei et al., 1989).

  • Influencing Purine and Pyrimidine Metabolism : The compound affects purine and pyrimidine metabolism in human peripheral lymphocytes during early phases of blastogenesis (Skupp, Vugrek, & Ayvazian, 1979).

  • Enhancing Antiarrhythmic Effect of Adenosine : It enhances the antiarrhythmic effect of adenosine in rats, indicating its cardiovascular applications (Fan Chang-long, 2008).

  • Influence on mRNA Editing : It reduces editing efficacy at specific sites of 5-HT2CR mRNA, providing insights into mRNA editing mechanisms (Pham et al., 2010).

  • Toxicity Studies in Immune System : EHNA does not provide a valid model for investigating the toxicity to the immune system in inherited ADA deficiency (Goday et al., 1985).

  • Effectiveness in ADA Inhibition in Calf Intestine : EHNA and its structural analogues are effective inhibitors of adenosine deaminase in calf intestine (Antonini et al., 1984).

Mechanism of Action

Target of Action

EHNA hydrochloride primarily targets two enzymes: cyclic nucleotide phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA) . PDE2 is an enzyme that breaks down the secondary messenger molecules cAMP and cGMP, which are involved in a variety of cellular responses. ADA, on the other hand, is responsible for the breakdown of adenosine, a molecule that plays a crucial role in various biochemical processes, including energy transfer and signal transduction .

Mode of Action

EHNA hydrochloride acts as a dual inhibitor of PDE2 and ADA . It inhibits the activity of PDE2, thereby increasing the levels of cAMP and cGMP in cells . This can amplify the cellular responses mediated by these secondary messengers. EHNA hydrochloride also inhibits ADA, leading to an increase in adenosine levels, which can have various effects depending on the cellular context .

Biochemical Pathways

By inhibiting PDE2 and ADA, EHNA hydrochloride affects several biochemical pathways. The increase in cAMP and cGMP levels can enhance the signaling pathways that these molecules are involved in, leading to various downstream effects . The inhibition of ADA and the resulting increase in adenosine levels can also impact numerous biochemical processes, given the widespread role of adenosine in the body .

Result of Action

The inhibition of PDE2 and ADA by EHNA hydrochloride can lead to a variety of cellular and molecular effects. For instance, it has been reported to suppress the spontaneous differentiation of human embryonic stem cells in feeder-free conditions . This suggests that EHNA hydrochloride could be useful in stem cell research and regenerative medicine .

Future Directions

EHNA hydrochloride has been reported to effectively and reversibly block the differentiation and maintain the pluripotency of human embryonic stem cells in feeder-free cultures without exogenously added FGF for up to 30 passages . This indicates that EHNA hydrochloride could have potential applications in stem cell research .

Properties

IUPAC Name

(2S,3R)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDXNJRUNJMYOZ-VZXYPILPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81408-45-9, 58337-38-5
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EHNA HCl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LD6S82A2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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